molecular formula C7H8N2O3S B13107542 Ethyl 2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Ethyl 2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No.: B13107542
M. Wt: 200.22 g/mol
InChI Key: IBNRXPQQFFRTEQ-UHFFFAOYSA-N
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Description

Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a thioxo group and an ethyl ester functional group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be synthesized using various methods. One common approach involves the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and thiourea. This reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions . Another method involves the condensation of N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation, which offers the advantage of shorter reaction times and higher yields .

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of microwave-assisted synthesis can also be adapted for industrial production, providing a rapid and energy-efficient method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which blocks the enzyme’s activity.

Comparison with Similar Compounds

Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be compared with other similar compounds, such as:

The unique presence of the thioxo group in Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate distinguishes it from these similar compounds, potentially offering different reactivity and biological activities.

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

ethyl 2-oxo-4-sulfanylidene-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C7H8N2O3S/c1-2-12-6(10)4-3-5(13)9-7(11)8-4/h3H,2H2,1H3,(H2,8,9,11,13)

InChI Key

IBNRXPQQFFRTEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=S)NC(=O)N1

Origin of Product

United States

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